Butotricin

Description

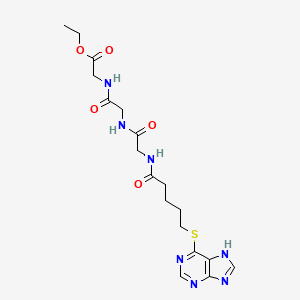

Structure

2D Structure

Properties

CAS No. |

23374-45-0 |

|---|---|

Molecular Formula |

C18H25N7O5S |

Molecular Weight |

451.5 g/mol |

IUPAC Name |

ethyl 2-[[2-[[2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]acetyl]amino]acetyl]amino]acetate |

InChI |

InChI=1S/C18H25N7O5S/c1-2-30-15(29)9-21-14(28)8-20-13(27)7-19-12(26)5-3-4-6-31-18-16-17(23-10-22-16)24-11-25-18/h10-11H,2-9H2,1H3,(H,19,26)(H,20,27)(H,21,28)(H,22,23,24,25) |

InChI Key |

KERZWHKFEWIWMK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC(=O)CNC(=O)CNC(=O)CCCCSC1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Isolation and Structural Elucidation of Butotricin from Natural Sources

Identification and Characterization of Butotricin-Producing Organisms

Butricin is produced by the bacterium Bacillus subtilis strain B-4. This gram-positive, rod-shaped bacterium is commonly found in soil and the gastrointestinal tract of ruminants and humans. Strains of Bacillus subtilis are known for their ability to produce a wide variety of secondary metabolites, including antibiotics, enzymes, and other bioactive compounds. The identification of Bacillus subtilis B-4 as the producing organism was a crucial first step, allowing for controlled fermentation and subsequent extraction of the antibiotic complex.

The characterization of this strain involves standard microbiological techniques, including analysis of its morphological, physiological, and biochemical properties. These characteristics are essential for distinguishing it from other strains and for optimizing culture conditions to maximize the yield of Butricin.

| Characteristic | Description |

| Organism | Bacillus subtilis |

| Strain | B-4 |

| Morphology | Gram-positive, rod-shaped |

| Habitat | Soil, gastrointestinal tracts |

| Key Product | Butricin (antibiotic complex) |

Advanced Chromatographic and Spectroscopic Methods for this compound Isolation and Purity Assessment

The isolation of Butricin from the fermentation broth of Bacillus subtilis B-4 involves a multi-step process designed to separate the active components from a complex mixture of cellular material and media constituents. Initial extraction is typically performed using organic solvents to capture the antibiotic complex.

Following extraction, a series of chromatographic techniques are employed for purification. While early studies relied on methods such as countercurrent distribution, modern approaches utilize more advanced and efficient techniques. nih.gov

High-Performance Liquid Chromatography (HPLC): This is a cornerstone of modern natural product isolation. mdpi.com For Butricin, reversed-phase HPLC (RP-HPLC) is particularly effective. In this method, the crude extract is passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used, and by gradually increasing the concentration of an organic solvent, compounds are eluted based on their hydrophobicity. This allows for the separation of the different components of the Butricin complex.

Gel Filtration Chromatography: This technique separates molecules based on their size. By passing the partially purified extract through a column containing porous beads, the larger components of the Butricin complex can be separated from smaller impurities.

Purity assessment is an ongoing process throughout the isolation procedure. The effectiveness of each purification step is monitored using analytical HPLC, where the resulting chromatogram should show a reduction in the number of peaks, with an increase in the intensity of the peaks corresponding to the desired compounds. Spectroscopic methods, such as UV-Vis spectroscopy, can also be used to monitor the purification process by detecting the characteristic absorbance of the peptide bonds in Butricin. fiveable.me

| Technique | Principle | Application in Butricin Isolation |

| Reversed-Phase HPLC | Separation based on hydrophobicity. | Fine separation of the individual peptide components of the Butricin complex. |

| Gel Filtration Chromatography | Separation based on molecular size. | Removal of small molecule impurities and initial fractionation of the crude extract. |

| UV-Vis Spectroscopy | Measures absorbance of light by molecules. | Monitoring the concentration of peptide-containing fractions during purification. |

Comprehensive Structural Elucidation of this compound: Advanced NMR, Mass Spectrometry, and X-ray Crystallography Studies

The determination of the precise chemical structure of the components of the Butricin complex is a complex task that relies on a combination of advanced analytical techniques. amanote.commdpi.comup.ac.za

Mass Spectrometry (MS): This powerful technique provides information about the molecular weight and elemental composition of a compound. uba.ar For Butricin, techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the exact mass of the individual peptide components. Fragmentation analysis within the mass spectrometer can provide information about the amino acid sequence of the peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of organic molecules, including peptides like Butricin. uba.arnih.govnih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the types and connectivity of atoms within the molecule.

Advanced two-dimensional (2D) NMR techniques are crucial for piecing together the complete structure:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the spin systems of individual amino acid residues.

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the identification of amino acid types.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close to each other in space, which is critical for determining the three-dimensional conformation of the peptide. nih.gov

X-ray Crystallography: While obtaining suitable crystals of natural peptides can be challenging, X-ray crystallography provides the most definitive three-dimensional structural information. If a high-quality crystal of a Butricin component can be produced, X-ray diffraction analysis can reveal the precise spatial arrangement of every atom in the molecule.

| Technique | Information Provided | Relevance to this compound Structure |

| Mass Spectrometry (MS) | Molecular weight and amino acid sequence information. | Determines the exact mass of peptide components and helps sequence the amino acids. |

| 1D NMR (¹H, ¹³C) | Information on the chemical environment of individual atoms. | Identifies the types of amino acids and other structural motifs present. |

| 2D NMR (COSY, TOCSY, NOESY) | Connectivity and spatial proximity of atoms. | Establishes the amino acid sequence and determines the 3D structure in solution. |

| X-ray Crystallography | High-resolution 3D structure in a crystalline state. | Provides a definitive atomic-level picture of the molecule's conformation. |

Biosynthetic Pathway Elucidation of Butotricin

Genetic and Enzymatic Basis of Butotricin Biosynthesis in Natural Producers.

The production of this compound in Bacillus circulans is governed by a specific biosynthetic gene cluster (BGC). Studies have identified this gene cluster as being responsible for butirosin (B1197908) biosynthesis, which includes this compound as a related compound. secondarymetabolites.orgnih.govsecondarymetabolites.org The BGC contains a series of genes that encode the enzymes necessary for the various steps of the biosynthetic pathway, including the formation of the 2-deoxystreptamine (B1221613) core and the attachment of sugar moieties and other modifications. secondarymetabolites.orgnih.govsecondarymetabolites.org The organization and content of this gene cluster have been investigated through techniques such as gene walking and sequencing. nih.gov Disruption of specific genes within this cluster has been shown to abolish or reduce butirosin production, confirming their involvement in the biosynthetic pathway. nih.gov

Identification and Functional Characterization of Key Biosynthetic Enzymes for this compound.

Significant effort has been directed towards identifying and characterizing the enzymes encoded by the butirosin biosynthetic gene cluster. Several key enzymes involved in the formation of the 2-deoxystreptamine (2DOS) core and the subsequent modifications have been studied. For instance, 2-deoxy-scyllo-inosose (B3429959) synthase (encoded by btrC) has been identified as a crucial enzyme in the biosynthesis of the 2DOS moiety. nih.govsecondarymetabolites.org Other enzymes encoded within the cluster, such as those involved in glycosylation, amination, and acetylation, have also been investigated to understand their specific roles in assembling the this compound molecule. secondarymetabolites.orgsecondarymetabolites.orgnih.gov Functional characterization often involves gene disruption experiments in the native producer or heterologous expression and in vitro analysis of the purified enzymes. nih.govmdpi.com

| Gene | Putative Function | Evidence/Role in Butirosin Biosynthesis |

|---|---|---|

| btrC | 2-deoxy-scyllo-inosose synthase | Crucial for 2DOS biosynthesis nih.govsecondarymetabolites.org |

| btrB | Putative hexosaminyl-6'-aminotransferase | Essential for antibiotic production nih.govsecondarymetabolites.org |

| btrD | Hypothetical protein | Essential for antibiotic production nih.govsecondarymetabolites.org |

| btrM | Putative paromamine (B1213074) synthase | Essential for antibiotic production nih.govsecondarymetabolites.org |

| btrE | Putative 3-amino-2,3-dideoxy-scyllo-inositol 1-dehydrogenase | Involved in 2DOS modification secondarymetabolites.org |

Precursor Incorporation Studies and Isotopic Labeling in this compound Biosynthesis.

Precursor incorporation studies and isotopic labeling experiments are valuable techniques for elucidating the sequence of reactions in a biosynthetic pathway and identifying the direct precursors of a natural product. By feeding isotopically labeled potential precursors to the producing organism and analyzing the labeling pattern in the final this compound molecule, researchers can trace the metabolic flow and confirm the intermediates involved. plos.orgresearchgate.netbiorxiv.orgnih.govsnscourseware.orgmdpi.com While specific detailed studies on this compound using these methods were not extensively found in the search results, this approach is a standard method in natural product biosynthesis research and would be applied to this compound to confirm the steps proposed based on genetic and enzymatic data. plos.orgresearchgate.netbiorxiv.orgnih.govsnscourseware.orgmdpi.com For example, feeding experiments with 13C-labeled precursors have been successfully used to deduce biosynthetic pathways of other natural products. mdpi.com

Metabolic Engineering Strategies for Enhanced this compound Production and Analog Generation.

Metabolic engineering offers powerful tools to optimize the production of natural products and create novel analogs by manipulating the host organism's metabolic pathways. consensus.appwikipedia.orgnih.govrsc.org For this compound, metabolic engineering strategies can involve modifying the native producer or transferring the biosynthetic machinery to a heterologous host.

Heterologous expression involves cloning the butirosin biosynthetic gene cluster into a different, often more genetically tractable, host organism. mdpi.comnih.govnih.govwikipedia.orgfrontiersin.org This strategy can be used to overcome limitations in cultivating the native producer, to facilitate genetic manipulation, and to potentially achieve higher production yields. mdpi.comnih.govnih.govwikipedia.orgfrontiersin.org By expressing the butirosin BGC in a well-characterized host like Escherichia coli or Bacillus subtilis, researchers can study the pathway in a controlled environment and apply a wider range of genetic tools. mdpi.comwikipedia.org Successful heterologous expression also opens possibilities for producing this compound and its analogs in organisms that are easier to culture and scale up for industrial production. wikipedia.orgfrontiersin.org

Rational design in metabolic engineering involves making targeted genetic modifications to enhance the flux of precursors into the this compound biosynthetic pathway and to optimize the activity of the enzymes involved. wikipedia.orgnih.govnih.gov This can include strategies such as overexpressing genes encoding rate-limiting enzymes, blocking competing metabolic pathways that divert precursors, or engineering enzymes to improve their catalytic efficiency or substrate specificity. wikipedia.orgnih.govnih.govnih.gov By understanding the regulatory networks controlling BGC expression and the kinetics of the enzymatic reactions, researchers can design interventions to optimize this compound production. biorxiv.org Rational design can also be applied to generate this compound analogs by introducing modified enzymes or providing alternative substrates. nih.govnih.gov

Synthetic Chemistry of Butotricin and Its Analogues

Total Synthesis Strategies for Butotricin: Retrosynthetic Analysis and Methodological Development.

Total synthesis of complex natural products like this compound often relies on meticulous retrosynthetic analysis to break down the target molecule into simpler, readily available starting materials. This process involves identifying key disconnections and functional group interconversions that correspond to known and reliable chemical reactions. egrassbcollege.ac.inamazonaws.comyoutube.com The goal is to devise the shortest and most efficient route with high yields at each step. egrassbcollege.ac.in

Methodological development in this compound total synthesis focuses on creating new strategies and improving existing ones to overcome synthetic challenges posed by its intricate structure, which typically includes multiple stereocenters and functional groups. ekb.egnsf.govsarponggroup.com Retrosynthetic analysis helps in identifying strategic bond cleavages where efficient bond-forming reactions can be applied in the forward synthesis. egrassbcollege.ac.inamazonaws.com Ideal retrosynthetic steps lead back to simple molecules, often containing four carbons or less, excluding aromatic rings, and with limited functional groups. egrassbcollege.ac.in

Key considerations in developing synthetic methodologies for this compound include achieving the correct carbon skeleton with precise regiochemistry and stereochemistry. egrassbcollege.ac.in The development of novel synthetic methodologies is supported by research programs focused on creating efficient synthesis methods and targeting challenging molecular structures. nsf.govoaepublish.com

Key Chemical Transformations and Novel Synthetic Methodologies in this compound Synthesis.

The synthesis of this compound involves a variety of key chemical transformations and has spurred the development of novel synthetic methodologies. These transformations are essential for constructing the complex architecture of the molecule. Research in organic synthesis continuously explores cutting-edge methodologies, including catalytic transformations and novel reagents, to revolutionize the synthesis of intricate organic compounds. ekb.eg

Examples of key chemical transformations relevant to complex molecule synthesis, which could be applicable to this compound, include transition metal-catalyzed reactions for selective bond formations, cross-coupling reactions, cycloadditions, and cascade reactions that allow for the construction of diverse molecular frameworks. ekb.eg Novel methodologies also encompass the development of nanocatalysts and their applications in organic synthesis, as well as advancements in heterogeneous catalysis. thieme.de

Synthesis of this compound Derivatives and Probes for Biological Study.

The synthesis of this compound derivatives and probes is vital for understanding the compound's biological activity and exploring its potential applications. This involves modifying the structure of this compound to create analogues with altered properties or synthesizing molecules that can act as tools to study this compound's interactions in biological systems. nih.govnih.govanjs.edu.iqmdpi.comresearchgate.netmdpi.com The creation of such derivatives and probes is a significant aspect of chemical biology and medicinal chemistry. oaepublish.comvanderbilt.edu

Research in this area focuses on the design and synthesis of chemical biology probes, including fluorescent probes and photoaffinity labels, to investigate biological processes. vanderbilt.edunih.govnih.govrsc.orgmdpi.com The synthesis of derivatives often involves structural modifications to explore structure-activity relationships (SAR). nih.gov

Design Principles for Structural Modification of this compound.

The design principles for structural modification of this compound are guided by the desire to understand how changes in chemical structure affect biological activity, improve pharmacokinetic properties, or create tools for biological investigation. nih.govnih.gov These principles often involve targeted alterations to specific functional groups or the carbon skeleton of this compound. nih.gov

Key principles in structural design in chemistry, applicable to this compound modification, include considering the desired functionality, ensuring stability and strength of the modified molecule, and selecting appropriate materials and synthetic routes for efficient synthesis. technostructacademy.comgsourcedata.comwrike.comstructurama.comgdiengdesign.com For biological studies, modifications might aim to introduce reporter groups like fluorophores for visualization or reactive handles for conjugation. nih.govnih.govrsc.orgmdpi.com Structure-activity relationship studies are a core component, where systematic changes are made to the molecule to correlate structural features with biological outcomes. nih.govmdpi.com

Stereoselective and Enantioselective Approaches in this compound Analog Synthesis.

Given that many biologically active molecules exhibit stereospecificity, stereoselective and enantioselective approaches are critically important in the synthesis of this compound analogues. stanford.edunih.govmsu.eduuzh.chresearchgate.netrsc.orgnih.govrsc.orgrsc.orgnih.gov These approaches aim to control the formation of stereocenters, ensuring the synthesis of specific enantiomers or diastereomers. egrassbcollege.ac.instructurama.comstanford.edunih.gov

Stereoselective synthesis involves reactions that favor the formation of one stereoisomer over others. uzh.chresearchgate.netrsc.org Enantioselective synthesis specifically aims to produce one enantiomer in excess of the other, often utilizing chiral catalysts or auxiliaries. rsc.orgnih.govrsc.orgnih.govmdpi.com The development of new stereoselective methods, such as those involving chiral silyl (B83357) moieties or specific catalytic systems, is an active area of research. uzh.chrsc.org These methods are crucial for accessing stereochemically rich molecules and their analogues with defined configurations. stanford.edumsu.edu Strategies can include the controlled chirality transfer from existing stereogenic centers or the use of asymmetric catalysis. uzh.chrsc.orgnih.govnih.gov

Structure Activity Relationship Sar and Computational Studies of Butotricin

Empirical Structure-Activity Relationship (SAR) Analysis of Butotricin and its Analogues.

Empirical SAR analysis involves systematically modifying the chemical structure of a compound and observing the resulting changes in its biological activity. This approach helps to identify which parts of the molecule are crucial for its function. While specific detailed empirical SAR data for this compound and a wide range of its analogues were not extensively found in the provided search results, the general principles of SAR analysis are well-established and applicable to understanding how modifications to this compound's structure might impact its activity. SAR studies often involve comparing the activities of a parent compound with those of its derivatives, where specific functional groups are altered, added, or removed. This allows researchers to infer the contribution of these structural elements to the observed biological effect.

Identification of Essential Pharmacophoric Elements for this compound's Biological Effects.

A pharmacophore is defined as the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. wikipedia.orgfiveable.meslideshare.net Identifying the essential pharmacophoric elements of this compound is crucial for understanding its mechanism of action and for designing new, potentially more potent or selective analogues. Typical pharmacophore features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, positive and negative ionizable groups, and metal interaction sites. wikipedia.orgfiveable.me The spatial arrangement and distances between these features are critical for determining the specificity and affinity of ligand-target interactions. fiveable.me While direct information on the specific pharmacophoric elements of this compound was not retrieved, SAR analysis of this compound and its analogues would aim to pinpoint these key features responsible for its biological effects. This is often achieved by analyzing a series of compounds with varying structural features and correlating these variations with observed activity profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound-Related Compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between a quantitative measure of chemical structure (molecular descriptors) and a biological activity. uclouvain.benih.gov This approach allows for the prediction of the biological activity of new or untested compounds based on their structural features. uclouvain.benih.govresearchgate.net QSAR models can be either classification models (predicting whether a compound is active or inactive) or regression models (predicting a continuous measure of activity, such as potency). uclouvain.be

Development of Predictive Computational Models for this compound Activity.

The development of predictive computational models for this compound activity would involve building QSAR models based on a dataset of this compound and its analogues with known biological activities. wikipedia.orgyoutube.com This process typically involves several steps:

Data Collection: Gathering a dataset of compounds structurally related to this compound with experimentally determined activity data.

Molecular Descriptor Calculation: Computing numerical descriptors that represent the structural and physicochemical properties of each molecule in the dataset. researchgate.netosdd.netscbdd.comnih.gov

Descriptor Selection: Choosing a subset of relevant descriptors that are most correlated with the biological activity, often using statistical methods or feature selection techniques. nih.govyoutube.com

Model Building: Applying statistical or machine learning techniques (such as linear regression, partial least squares, or machine learning algorithms) to build a mathematical model that relates the selected descriptors to the biological activity. uclouvain.benih.govyoutube.comscholarsresearchlibrary.comeuropa.eumdpi.comnih.govyoutube.com

Model Validation: Evaluating the predictive performance and robustness of the model using various statistical metrics and validation techniques (e.g., cross-validation, external validation). youtube.com

These predictive models can then be used to screen virtual libraries of compounds to identify potential new this compound analogues with desired activity profiles, thus accelerating the drug discovery process. uclouvain.benih.gov

Molecular Descriptors and Statistical Approaches in QSAR of this compound.

Molecular descriptors are numerical values that capture various aspects of a molecule's structure and properties. researchgate.netosdd.netscbdd.comnih.gov These can include 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D descriptors (e.g., molecular shape descriptors, quantum chemical descriptors). researchgate.netosdd.net The choice of descriptors is critical for building effective QSAR models. nih.gov

Various statistical approaches are employed in QSAR modeling of compounds like this compound. These include:

Regression Analysis: Methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build linear models relating descriptors to activity. uclouvain.beresearchgate.netscholarsresearchlibrary.comopenmedicinalchemistryjournal.com

Classification Methods: Techniques such as logistic regression, support vector machines (SVM), or decision trees can be used for predicting categorical activity (e.g., active/inactive). uclouvain.bescholarsresearchlibrary.comeuropa.eunih.gov

Machine Learning Algorithms: More advanced methods, including artificial neural networks (ANNs), random forests, and deep learning, are increasingly used to build complex and potentially more predictive QSAR models. mdpi.comyoutube.com

The goal is to find the statistical model that best describes the relationship between the chosen molecular descriptors and the biological activity of the this compound-related compounds, allowing for reliable predictions for new molecules. nih.govyoutube.com

Molecular Docking and Dynamics Simulations for this compound-Target Interactions.

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interactions between a small molecule (ligand) like this compound and its biological target (e.g., a protein or nucleic acid) at an atomic level. nih.govosdd.netscholarsresearchlibrary.comeuropa.eu3ds.comresearchgate.netnih.govnih.gov These methods provide insights into the binding mode, affinity, and dynamic behavior of the ligand-target complex. 3ds.comnih.gov

Molecular Docking: This technique predicts the preferred orientation (binding pose) of a ligand when it is bound to a specific site on a target molecule. slideshare.netresearchgate.net Docking algorithms explore various possible binding poses and score them based on how well they fit the binding site and the favorability of the interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). plos.org For this compound, molecular docking could be used to predict how it binds to its intended biological target, providing structural insights into the interaction. researchgate.net

Molecular Dynamics Simulations: MD simulations go beyond static docking poses by simulating the physical movements of atoms and molecules over time. 3ds.comnih.govnih.govyoutube.com By applying the laws of classical mechanics, MD simulations can capture the dynamic behavior of the ligand-target complex, including conformational changes, the stability of the binding pose, and the strength of interactions over time. 3ds.comnih.govnih.govyoutube.com This provides a more realistic picture of the binding event compared to static docking. nih.gov MD simulations can help researchers visualize drug-target interactions, predict the stability of drug binding, and evaluate how molecular changes impact a drug's efficacy. 3ds.com For this compound, MD simulations could be used to assess the stability of its predicted binding pose from docking, study the flexibility of the target upon binding, and understand the role of water molecules and ions in the interaction. nih.gov

Combining molecular docking and dynamics simulations can provide a comprehensive understanding of how this compound interacts with its biological target, aiding in the rational design of improved analogues. researchgate.net

Mechanistic Investigations of Butotricin S Biological Function

Elucidation of Butotricin's Specific Molecular and Cellular Targets.

Identifying the precise molecules and cellular components that this compound interacts with is a critical step in understanding its biological effects. This involves a range of experimental approaches aimed at pinpointing its binding partners within a biological system.

Target Identification through Proteomics, Genomics, and Biochemical Assays.

Target identification in the context of small molecules like this compound often employs a combination of 'omics' technologies and traditional biochemical techniques. Proteomics, the large-scale study of proteins, can be used to profile protein abundance and modifications in the presence and absence of this compound, potentially revealing proteins whose levels or states are altered by the compound. pluto.biosilantes.com Quantitative proteomics, in particular, allows for the comparison of protein abundance between different samples, such as treated versus untreated cells, to identify proteins that are upregulated or downregulated upon this compound exposure. silantes.com Genomics, which involves the study of an organism's complete set of genes, can provide insights into how this compound might affect gene expression or interact with genetic material. pluto.bio Functional genomics approaches, such as high-throughput screening of genetic perturbations or the use of ORFeome libraries, can help identify genes and their protein products that are critical for this compound's activity. wjbphs.comnih.gov

Biochemical assays play a crucial role in validating targets identified through 'omics' approaches and in characterizing the nature of the interaction. These assays can include techniques like affinity purification coupled with mass spectrometry to isolate and identify proteins that directly bind to this compound. nih.govnih.gov Enzyme activity assays can determine if this compound inhibits or activates specific enzymes, providing evidence for a functional interaction. Integration of data from these diverse methods helps to build a comprehensive picture of this compound's molecular targets. pluto.biowjbphs.com

Characterization of this compound-Target Binding Kinetics and Thermodynamics.

Beyond simply identifying a target, understanding the nature of the interaction requires characterizing the binding kinetics and thermodynamics. Binding kinetics describes the rates of association (kon) and dissociation (koff) between this compound and its target. europeanpharmaceuticalreview.comcsmres.co.uk These rates determine how quickly this compound binds to its target and how long the complex persists. Techniques such as Surface Plasmon Resonance (SPR) or Grating-Coupled Interferometry (GCI) can provide real-time measurements of binding events, allowing for the determination of kon and koff. europeanpharmaceuticalreview.commalvernpanalytical.com

Thermodynamics, on the other hand, describes the energy changes associated with the binding process, including enthalpy (ΔH) and entropy (ΔS). europeanpharmaceuticalreview.commalvernpanalytical.com These parameters provide insights into the forces driving the interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic effects. europeanpharmaceuticalreview.com Isothermal Titration Calorimetry (ITC) is a key technique for directly measuring the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction, including binding stoichiometry. europeanpharmaceuticalreview.commalvernpanalytical.com

Analyzing both the kinetics and thermodynamics of this compound-target binding provides a more thorough understanding of the interaction compared to relying solely on equilibrium binding affinity (Kd), which is the ratio of koff to kon. csmres.co.uk This detailed characterization is essential for understanding the potency and duration of this compound's effects and can be crucial in drug discovery and development. europeanpharmaceuticalreview.comcsmres.co.uk

Detailed Analysis of this compound's Antimicrobial Mechanisms.

This compound is noted for its antimicrobial properties, and a detailed analysis of its mechanisms reveals how it exerts its effects on bacterial cells.

Inhibition of Essential Bacterial Processes (e.g., protein synthesis, nucleic acid synthesis, cell wall integrity).

Antimicrobial agents typically function by interfering with essential bacterial processes required for growth, survival, and replication. These processes include the synthesis of proteins, nucleic acids (DNA and RNA), and the maintenance of cell wall integrity. Inhibition of protein synthesis, which is crucial for all cellular functions, is a common mechanism for antibiotics. frontiersin.org Some antibiotics target bacterial ribosomes, the cellular machinery responsible for protein production. nih.gov Interference with nucleic acid synthesis can prevent bacteria from replicating their genetic material or transcribing it into RNA, halting growth. Disruption of cell wall integrity, particularly in bacteria with a peptidoglycan layer, can lead to osmotic lysis and cell death. wikipedia.orgnih.gov Other essential processes that can be targeted include metabolic pathways.

While specific details regarding this compound's exact targets among these processes require dedicated research, general mechanisms of antimicrobial action involve interfering with one or more of these vital functions. For example, some antimicrobial peptides disrupt cell membranes, leading to increased permeability and leakage of cellular contents. frontiersin.orgdrugbank.com Others inhibit the synthesis of essential components like ergosterol (B1671047) in fungi or peptidoglycan in bacteria. drugbank.commdpi.com

Distinct Mechanisms against Gram-Positive and Gram-Negative Pathogens.

The differential susceptibility of bacteria to antimicrobial agents is often linked to fundamental differences in their cell envelope structures. Gram-positive and Gram-negative bacteria are distinguished by the composition of their cell walls, which affects their interaction with external substances, including antibiotics. wikipedia.orgmedicalnewstoday.com

Gram-positive bacteria possess a thick layer of peptidoglycan outside their cytoplasmic membrane. wikipedia.orgnih.govmedicalnewstoday.com This structure is less restrictive to the entry of some molecules compared to the outer membrane of Gram-negative bacteria. mdpi.com

Gram-negative bacteria have a more complex cell envelope, including a thin peptidoglycan layer sandwiched between an inner cytoplasmic membrane and an outer membrane. wikipedia.orgmedicalnewstoday.comwikipedia.org The outer membrane, containing lipopolysaccharides (LPS) and porin channels, acts as a significant barrier that can limit the penetration of many antibiotics. mdpi.comwikipedia.org This structural difference contributes to the intrinsic resistance of Gram-negative bacteria to certain classes of antibiotics that are effective against Gram-positive bacteria. wikipedia.orgnih.gov

Therefore, an antimicrobial agent like this compound may exhibit distinct mechanisms or potencies against Gram-positive and Gram-negative pathogens due to these differences in cell wall structure and composition. An agent might, for instance, more easily access its target in Gram-positive bacteria due to the absence of an outer membrane, or it might need to utilize specific transport mechanisms to cross the outer membrane of Gram-negative bacteria. mdpi.com Research into this compound's activity would investigate if its mechanism of action varies depending on the bacterial cell envelope type.

Molecular Basis of Resistance to this compound.

The development of resistance is a major challenge in the use of antimicrobial agents. Bacteria can evolve various mechanisms to evade the effects of antibiotics. These mechanisms can be intrinsic, meaning they are inherent properties of the organism, or acquired, typically through genetic mutations or the acquisition of resistance genes from other bacteria. nih.govyoutube.com

Common mechanisms of antibiotic resistance include:

Enzymatic Inactivation or Modification: Bacteria can produce enzymes that degrade or modify the antibiotic molecule, rendering it inactive. nih.govyoutube.com For example, beta-lactamases hydrolyze the beta-lactam ring of penicillin and cephalosporin (B10832234) antibiotics. nih.gov

Alteration of Target Site: Mutations in the gene encoding the antibiotic's target protein can alter the binding site, reducing the affinity of the antibiotic for its target. nih.govyoutube.comfrontiersin.org

Reduced Permeability: Changes in the bacterial cell envelope, such as modifications to porin channels in Gram-negative bacteria, can decrease the uptake of the antibiotic into the cell. nih.govnih.gov

Efflux Pumps: Bacteria can express efflux pumps, which are membrane proteins that actively pump the antibiotic out of the cell, reducing its intracellular concentration below inhibitory levels. mdpi.comfrontiersin.orgamr-insights.eu

Formation of Biofilms: Bacteria can form biofilms, complex communities encased in a matrix, which can provide a physical barrier to antibiotic penetration and contribute to reduced susceptibility. frontiersin.org

Understanding the molecular basis of resistance to this compound would involve identifying the specific genetic changes or acquired genes in resistant strains, characterizing any enzymes involved in its inactivation, determining if target modifications occur, investigating changes in membrane permeability, and assessing the role of efflux pumps. This knowledge is crucial for developing strategies to overcome or prevent the emergence of resistance to this compound.

Enzymatic Inactivation Pathways and Resistance Genes for this compound

One of the primary mechanisms of bacterial resistance to antibiotics is the enzymatic inactivation or modification of the drug. nih.govnih.govyoutube.com Bacteria can produce enzymes that chemically alter or break down the antibiotic molecule, rendering it ineffective. umn.eduyoutube.com This strategy is widespread and has been observed for various classes of antibiotics, including beta-lactams, aminoglycosides, and tetracyclines. umn.edunih.govnih.gov

Resistance genes encoding these inactivating enzymes can be located on bacterial chromosomes or on mobile genetic elements such as plasmids and transposons. nih.govnih.govyoutube.com The transfer of these mobile genetic elements between bacteria, through processes like conjugation, transduction, or transformation, facilitates the rapid spread of resistance within bacterial populations and even across different species. nih.govyoutube.comyoutube.comyoutube.com

For instance, beta-lactamases are a well-known example of enzymes that inactivate beta-lactam antibiotics by hydrolyzing the beta-lactam ring. nih.govumn.edunih.gov Similarly, aminoglycoside-modifying enzymes can inactivate aminoglycosides by adding chemical groups like acetyl, phosphate, or nucleotidyl groups to the antibiotic molecule, which prevents it from binding to its ribosomal target. umn.edunih.govfrontiersin.org Tetracycline resistance can also be mediated by enzymes that inactivate the drug through oxidation. nih.gov

While specific enzymatic inactivation pathways and resistance genes for this compound are the focus here, detailed research findings directly linking specific enzymes and genes solely to this compound resistance were not extensively found in the provided search results. However, the general principles of enzymatic inactivation and the role of mobile genetic elements in disseminating resistance genes are well-established mechanisms that could potentially apply to this compound resistance. Further research specifically on this compound would be needed to identify the precise enzymes and genes involved in its inactivation.

Target Site Modifications and Efflux Pump Systems Conferring this compound Resistance

Bacteria can also develop resistance by altering the cellular target that the antibiotic binds to. nih.govnih.govmdpi.comfrontiersin.org This modification can reduce or prevent the antibiotic from binding effectively, thus diminishing its potency. mdpi.comfrontiersin.org Target site modifications often arise from spontaneous mutations in the bacterial gene encoding the target protein. nih.govmdpi.comfrontiersin.org Examples include mutations in RNA polymerase conferring resistance to rifamycins (B7979662) or alterations in DNA gyrase leading to fluoroquinolone resistance. umn.edunih.govfrontiersin.org In some cases, resistance can be acquired through the transfer of genes encoding modified target proteins, such as the mecA gene in Staphylococcus aureus which encodes a modified penicillin-binding protein (PBP2a) with low affinity for beta-lactams. umn.edunih.govmdpi.comnih.gov

Another significant mechanism of resistance is the active extrusion of antibiotics from the bacterial cell by efflux pumps. nih.govnih.govnih.govnih.govyoutube.com Efflux pumps are transporter proteins embedded in the bacterial membrane that pump various substrates, including antibiotics, out of the cell, thereby lowering the intracellular concentration of the drug below inhibitory levels. nih.govnih.govyoutube.com Overexpression of efflux pumps is a key mechanism responsible for drug resistance in various bacteria. nih.govfrontiersin.org These pumps can be chromosomally encoded or located on plasmids or transposons, contributing to the spread of resistance. nih.gov Different types of efflux pumps exist, capable of transporting a wide range of structurally diverse antibiotics. nih.gov

Research on tigecycline (B611373) resistance in Acinetobacter baumannii, for example, highlights the importance of efflux pump overexpression, particularly the AbeM efflux pump, and alterations in the antibiotic target (like mutations in the rpsJ gene encoding the S10 protein) as key resistance mechanisms. frontiersin.org While these examples pertain to other antibiotics, they illustrate the general principles of target site modification and efflux pump systems that could be relevant to this compound resistance. Specific research on this compound is needed to identify if bacteria utilize similar mechanisms against this particular compound.

Adaptive Resistance Mechanisms and Biofilm-Related Resistance to this compound

Beyond the classical mechanisms of acquired and intrinsic resistance, bacteria can also exhibit adaptive resistance and increased tolerance when growing in biofilms. Adaptive resistance is a temporary, non-heritable form of resistance that can occur rapidly upon exposure to an antibiotic through mechanisms like rapid rewiring of cellular signaling or overexpression of certain proteins. nih.govnih.gov This type of resistance allows bacteria to survive initial antibiotic exposure, potentially providing time for the development of stable genetic resistance. nih.gov Studies on adaptive resistance in cancer cells treated with targeted therapies provide a parallel example of how cells can quickly adapt to the presence of inhibitory compounds. nih.gov

Biofilms are structured communities of bacteria encased in an extracellular matrix, and bacteria within biofilms are notoriously more tolerant to antibiotics than their free-living planktonic counterparts. nih.govnih.govyoutube.com Biofilm-related resistance is multifactorial and can involve reduced penetration of the antibiotic through the matrix, altered growth rates of bacteria within the biofilm, the presence of persister cells (dormant cells highly tolerant to killing), and a general stress response. nih.govnih.gov The exopolysaccharide matrix of biofilms can act as a diffusion barrier, particularly for larger or charged antibiotic molecules like aminoglycosides. nih.govnih.gov Slow growth within deeper layers of the biofilm can also contribute to reduced susceptibility to antibiotics that primarily target actively growing cells. nih.govnih.gov

While the search results did not provide specific data on this compound and adaptive or biofilm-related resistance, these are general mechanisms that contribute to antibiotic tolerance and resistance in bacterial populations. It is plausible that bacteria exposed to this compound could employ adaptive strategies or exhibit reduced susceptibility when growing in a biofilm context. Further research would be required to investigate the specific role of adaptive resistance and biofilm formation in this compound tolerance and resistance.

Summary of Resistance Mechanisms

| Mechanism | Description | Examples (General Antibiotic Resistance) | Potential Relevance to this compound |

| Enzymatic Inactivation | Bacteria produce enzymes that degrade or modify the antibiotic. | Beta-lactamases hydrolyzing beta-lactams; Aminoglycoside-modifying enzymes; Tetracycline-inactivating enzymes. nih.govumn.edunih.govnih.gov | Possible, requires specific research on this compound. |

| Target Site Modification | Bacteria alter the structure of the cellular target the antibiotic binds to. | Mutations in RNA polymerase or DNA gyrase; Acquisition of genes like mecA encoding altered PBPs. umn.edunih.govmdpi.comfrontiersin.org | Possible, requires specific research on this compound. |

| Efflux Pump Systems | Bacteria actively pump the antibiotic out of the cell. | Overexpression of various efflux pumps (e.g., AbeM for tigecycline). nih.govnih.govfrontiersin.org | Possible, requires specific research on this compound. |

| Adaptive Resistance | Temporary, non-heritable tolerance developed upon antibiotic exposure. | Rapid cellular signaling rewiring; Overexpression of protective proteins. nih.gov | Possible, requires specific research on this compound. |

| Biofilm-Related Resistance | Increased tolerance of bacteria growing in a biofilm due to matrix diffusion barrier, slow growth, persisters. | Reduced penetration through matrix; Altered growth rates; Presence of persister cells. nih.govnih.gov | Possible, requires specific research on this compound. |

Future Prospects and Emerging Research Areas for Butotricin

Novel Synthetic Routes and Sustainable Production Methods for Butotricin.

Developing novel synthetic routes and sustainable production methods is a critical area for many chemical compounds, aiming to improve efficiency, reduce environmental impact, and lower costs zamann-pharma.comresearchgate.net. Research in this area often explores alternative chemical pathways, biocatalysis, and green chemistry principles zamann-pharma.comunimib.it. Computational tools are increasingly used to analyze and design synthetic pathways synthiaonline.comfrontiersin.org. Sustainable production emphasizes resource-saving and energy-efficient approaches throughout the manufacturing process bito.combottaro.org. While specific novel or sustainable synthesis methods for this compound were not identified in the search results, future research could potentially focus on developing more efficient chemical syntheses or exploring potential biological or semi-synthetic routes for its production, aligning with broader trends in sustainable chemistry and manufacturing unimib.itnih.gov.

Advanced Mechanistic Studies Utilizing Systems Biology and Chemical Genetics.

Understanding the detailed mechanism of action of a compound is crucial for its development and optimization wikipedia.orgwikipedia.org. Advanced mechanistic studies increasingly utilize systems biology and chemical genetics approaches nih.govnih.gov. Systems biology aims to understand biological systems as a whole, integrating data from various levels (e.g., genomics, proteomics, metabolomics) to elucidate how a compound interacts with cellular networks nih.govbu.edu. Chemical genetics involves using small molecules to perturb biological systems and study the resulting phenotypic changes to infer gene function and identify drug targets or pathways nih.govcase.edu. Although specific studies applying systems biology or chemical genetics to this compound were not found, these methodologies could be powerful tools in future research to comprehensively map the interactions of this compound within biological systems and fully understand its effects at a molecular and cellular level.

Rational Design of Next-Generation this compound Analogues with Improved Efficacy and Resistance Profile.

Rational design of analogues is a common strategy to improve the properties of existing compounds, such as increasing efficacy, reducing toxicity, or overcoming resistance mechanisms ebi.ac.uknih.govnih.govnih.gov. This process often relies on understanding the structure-activity relationship (SAR), which correlates chemical structure with biological activity collaborativedrug.comwikipedia.orgrsc.org. By systematically modifying the structure of a compound and evaluating the biological impact, researchers can identify key structural features responsible for desired activities and design analogues with enhanced properties wikipedia.orgnih.govnih.gov. Addressing resistance mechanisms, such as efflux pumps or target modifications, is a significant challenge in developing effective compounds, and rational design can be employed to create analogues that circumvent these resistance pathways frontiersin.orgnih.gov. While no specific research on the rational design of this compound analogues with improved efficacy or resistance profiles was identified, future work could involve SAR studies and structure-based design to develop next-generation compounds based on the this compound scaffold, aiming for improved pharmacological characteristics and the ability to overcome potential resistance.

Q & A

Basic Research Questions

Q. How to design a reproducible synthesis protocol for Butotricin with emphasis on purity validation?

- Methodology :

- Follow ICH Q3 guidelines for impurity profiling, combining HPLC (≥95% purity threshold) with mass spectrometry for structural confirmation .

- Include solvent selection tables (e.g., polarity index) and reaction optimization matrices (temperature, catalyst loading) to minimize byproducts.

- Reference spectroscopic data (¹H/¹³C NMR, IR) from primary literature for cross-validation .

Q. What statistical approaches are recommended for validating this compound’s bioactivity in preliminary assays?

- Methodology :

- Use ANOVA for dose-response studies (e.g., IC₅₀ calculations) with post-hoc Tukey tests to compare treatment groups .

- Report effect sizes (Cohen’s d) and confidence intervals (95% CI) to contextualize significance.

- Pre-register protocols on platforms like Open Science Framework to mitigate bias .

Q. How to conduct a systematic literature review on this compound’s mechanism of action?

- Methodology :

- Apply PRISMA guidelines with Boolean search terms (e.g., "this compound AND (kinase inhibition OR apoptosis)") across PubMed, Scopus, and Web of Science .

- Use citation management tools (EndNote, Zotero) to track sources and avoid redundancy.

- Critically appraise studies using GRADE criteria for evidence quality .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported pharmacokinetic parameters across studies?

- Methodology :

- Perform meta-analysis using random-effects models to account for inter-study heterogeneity .

- Stratify data by experimental variables (e.g., animal models, dosing regimens) and assess publication bias via funnel plots .

- Validate findings with in vitro-in vivo correlation (IVIVC) models .

Q. What strategies optimize this compound’s stability in formulation studies under varying pH and temperature conditions?

- Methodology :

- Design a factorial experiment (e.g., 2³ design: pH 4–7, 25–40°C, excipient concentrations) with stability-indicating assays (e.g., forced degradation HPLC) .

- Apply response surface methodology (RSM) to model degradation kinetics and identify optimal conditions .

- Cross-reference accelerated stability data with Arrhenius equation predictions .

Q. How to integrate multi-omics data (proteomics, metabolomics) to elucidate this compound’s polypharmacology?

- Methodology :

- Use pathway enrichment tools (DAVID, KEGG) for network analysis of differentially expressed proteins/metabolites .

- Apply machine learning (random forests, SVM) to classify targets and prioritize validation experiments .

- Validate hypotheses with CRISPR-Cas9 knockouts or siRNA silencing in relevant cell lines .

Methodological Challenges and Solutions

Addressing Batch-to-Batch Variability in this compound Synthesis

- Approach :

- Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) and process parameters (CPPs) via risk assessment matrices .

- Use PAT (Process Analytical Technology) for real-time monitoring (e.g., in-line FTIR) .

Validating this compound’s Selectivity in High-Throughput Screening Assays

- Approach :

- Employ counter-screens against related targets (e.g., kinase family isoforms) and orthogonal assays (SPR, ITC) to confirm specificity .

- Apply cheminformatics tools (Molecular docking, pharmacophore modeling) to rationalize selectivity .

Data Presentation Standards

| Parameter | Recommended Format | Reference |

|---|---|---|

| Purity | HPLC: ≥95% (Area normalization) | |

| IC₅₀ | Mean ± SD (n=3), 95% CI | |

| Spectral Data | ¹H NMR (δ ppm, multiplicity, J in Hz) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.